SR59230A hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

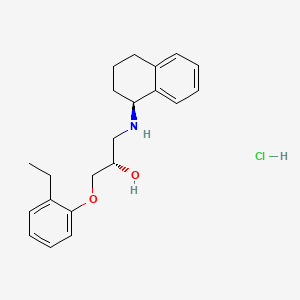

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUCXUIOEAAJJL-MKSBGGEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042562 | |

| Record name | (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR59230A Hydrochloride: A Technical Overview of its Interaction with β-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SR59230A hydrochloride, a potent and selective antagonist for the β3-adrenergic receptor. Below, we present its binding affinities for β1, β2, and β3 receptors, detailed experimental methodologies for determining these values, and a visualization of the associated signaling pathways.

Core Data: IC50 Values

This compound demonstrates preferential binding to the β3-adrenergic receptor over the β1 and β2 subtypes. This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand. The IC50 values are summarized in the table below.

| Adrenergic Receptor Subtype | IC50 Value (nM) |

| β1 | 408[1] |

| β2 | 648[1] |

| β3 | 40[1] |

Table 1: IC50 values of this compound for β1, β2, and β3 adrenergic receptors.

Experimental Protocols: Determination of IC50 Values

The determination of the IC50 values for this compound is typically achieved through competitive radioligand binding assays. This method measures the ability of the unlabeled antagonist (SR59230A) to displace a radiolabeled ligand from its receptor.

General Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Tissues or cells expressing the target β-adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate undergoes centrifugation to pellet the cell membranes.

-

The resulting membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

2. Competitive Binding Incubation:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled competitor, this compound.

-

To determine non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is added to a set of control wells.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of SR59230A.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the SR59230A concentration.

-

A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

Signaling Pathways of β-Adrenergic Receptors

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. While sharing some common pathways, the three subtypes also exhibit distinct signaling mechanisms.

β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor is predominantly coupled to the Gs protein. Its activation leads to the canonical adenylyl cyclase pathway. However, evidence also points towards alternative, Gs-independent signaling.

β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor is unique in its ability to couple to both Gs and Gi proteins. This dual coupling allows for a more complex and compartmentalized regulation of downstream signaling.

β3-Adrenergic Receptor Signaling

Primarily known for its role in lipolysis and thermogenesis, the β3-adrenergic receptor signals through the canonical Gs pathway.[2] Similar to the β2 subtype, it can also couple to Gi, leading to the activation of alternative pathways.[3]

References

SR59230A hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family. Predominantly expressed in adipose tissue, the β3-AR plays a crucial role in the regulation of lipolysis and thermogenesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound. Detailed signaling pathways, including both canonical and non-canonical cascades, are elucidated through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound is chemically known as (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol hydrochloride.[1][2] Its structure is characterized by a propanolamine (B44665) side chain attached to an ethylphenoxy group and a tetrahydronaphthalenylamine moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2S)-1-(2-ethylphenoxy)-3-{[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino}propan-2-ol; hydrochloride | [1] |

| Molecular Formula | C₂₁H₂₈ClNO₂ | [1][2] |

| Molecular Weight | 361.91 g/mol | [1] |

| CAS Number | 1135278-41-9 | [1] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: 250 mg/mL (690.78 mM) (with ultrasonic), H₂O: 2.5 mg/mL (6.91 mM) (with ultrasonic) | [1] |

| SMILES | Cl.CCC1=CC=CC=C1OC--INVALID-LINK--CN[C@H]1CCCC2C=CC=CC=21 | [1] |

| InChI Key | SHUCXUIOEAAJJL-MKSBGGEFSA-N | [1] |

Pharmacological Properties

This compound is a potent and selective antagonist of the β3-adrenergic receptor. Its selectivity for the β3-AR over β1- and β2-AR subtypes makes it a valuable tool for studying the physiological and pathological roles of the β3-AR.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species | Reference |

| IC₅₀ (β3-AR) | 40 nM | [1] | |

| IC₅₀ (β1-AR) | 408 nM | [1] | |

| IC₅₀ (β2-AR) | 648 nM | [1] | |

| In Vivo Activity | Orally active | [1] |

Signaling Pathways

As an antagonist, this compound blocks the downstream signaling cascades initiated by the activation of the β3-adrenergic receptor by its endogenous agonists, such as norepinephrine.

Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway of the β3-AR involves its coupling to a stimulatory G protein (Gs). This initiates a cascade of events leading to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate physiological responses.

References

SR59230A Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SR59230A hydrochloride, a potent and selective β3-adrenergic receptor antagonist. This document details its chemical properties, mechanism of action, key signaling pathways, and established experimental protocols, serving as a vital resource for professionals in drug discovery and development.

Core Compound Specifications

This compound is a well-characterized molecule with specific physical and chemical properties crucial for experimental design and execution.

| Property | Value | Citation(s) |

| CAS Number | 1135278-41-9 | [1][2][3] |

| Molecular Weight | 361.91 g/mol | [1][2][3] |

| Molecular Formula | C₂₁H₂₈ClNO₂ | [2][3] |

| Purity | ≥98% | [2][4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water to 10 mM and in DMSO to 100 mM. | [3][4] |

| Storage | Store at room temperature. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | [4][5] |

Mechanism of Action and Pharmacological Profile

This compound is primarily recognized as a potent and selective antagonist of the β3-adrenergic receptor.[1] Its selectivity for the β3 receptor over β1 and β2 receptors makes it a valuable tool for investigating the physiological and pathological roles of the β3-adrenoceptor.

The antagonist activity of this compound has been demonstrated through its ability to block the effects of β3-adrenergic agonists. However, it's important to note that at higher concentrations, this compound can also exhibit antagonist activity at α1-adrenoceptors, a factor that should be considered in experimental design.[1]

Interestingly, this compound also displays characteristics of "ligand-directed signaling" or "biased agonism." This means that while it acts as an antagonist at the canonical Gs-cAMP signaling pathway, it can simultaneously act as a partial or full agonist at other signaling pathways, such as the p38 MAPK and Erk1/2 pathways. This pleiotropic activity is dependent on the cell type and the level of receptor expression.

The IC₅₀ values of this compound highlight its selectivity profile:

| Receptor | IC₅₀ (nM) | Citation(s) |

| β3-adrenergic | 40 | [1] |

| β1-adrenergic | 408 | [1] |

| β2-adrenergic | 648 | [1] |

Key Signaling Pathways

The interaction of this compound with the β3-adrenergic receptor modulates several key intracellular signaling cascades. Understanding these pathways is critical for interpreting experimental results.

β3-Adrenergic Receptor Antagonism and cAMP Pathway

As a β3-adrenergic receptor antagonist, this compound primarily blocks the Gs protein-mediated activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical pathway for β3-adrenergic receptor signaling.

Caption: Antagonism of the Gs-cAMP pathway by this compound.

Ligand-Directed Signaling: p38 MAPK and Erk1/2 Pathways

This compound can paradoxically activate the p38 MAPK and Erk1/2 signaling pathways, demonstrating biased agonism. This activation is independent of the Gs-cAMP pathway and is thought to be mediated through G protein-coupled receptor kinases (GRKs) and β-arrestins.

References

Pharmacological Profile of SR59230A Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR59230A hydrochloride is a well-characterized pharmacological tool compound, initially identified as a potent and selective antagonist of the β3-adrenergic receptor (β3-AR). Its utility in elucidating the physiological and pathophysiological roles of the β3-AR is extensive. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and selectivity. Detailed experimental protocols for key assays are provided, and its complex signaling pathways are visualized. Notably, this guide also addresses the compound's partial agonist activity at the mouse β3-AR and its off-target effects as an α1-adrenoceptor antagonist at higher concentrations, critical considerations for the accurate interpretation of experimental results.

Receptor Binding Affinity

This compound exhibits a significantly higher affinity for the β3-adrenergic receptor compared to the β1 and β2 subtypes. This selectivity has been a cornerstone of its use in distinguishing β3-AR mediated effects from those of other beta-adrenergic signaling pathways. The binding affinities are typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | IC50 (nM) | Reference(s) |

| β3-Adrenergic Receptor | 40 | [1][2][3] |

| β1-Adrenergic Receptor | 408 | [1][2][3] |

| β2-Adrenergic Receptor | 648 | [1][2][3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the receptor.

Functional Activity

β3-Adrenergic Receptor Antagonism

This compound acts as a competitive antagonist at the β3-adrenoceptor. In functional assays, it effectively blocks the effects of β3-AR agonists. For instance, in rat brown adipocytes, SR59230A antagonizes the norepinephrine-induced cyclic AMP (cAMP) accumulation and glycerol (B35011) release.[4]

Table 2: Functional Antagonist Potency of this compound at the β3-Adrenoceptor

| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference(s) |

| cAMP Accumulation | SR 58611A | Rat brown adipose tissue membranes | pKB | 8.87 ± 0.12 | [4] |

| cAMP Accumulation | CGP 12177 | Rat brown adipose tissue membranes | pKB | 8.20 ± 0.15 | [4] |

| Relaxation | Isoprenaline | Human colonic circular smooth muscle | pA2 | 8.31 | [5] |

pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist, while pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Partial Agonist Activity at the Mouse β3-Adrenoceptor

Interestingly, studies on the cloned mouse β3-adrenoceptor have revealed that SR59230A can exhibit partial agonist properties.[6] This activity appears to be dependent on the level of receptor expression and the specific signaling pathway being measured. While it acts as an antagonist for cAMP accumulation in some systems, it can function as an agonist for other signaling readouts, such as increases in extracellular acidification rates (ECARs) and phosphorylation of p38 mitogen-activated protein kinase (MAPK).[6] This phenomenon is an example of biased agonism, where a ligand preferentially activates certain signaling pathways over others.

Off-Target Activity: α1-Adrenoceptor Antagonism

At higher concentrations, this compound has been shown to exhibit antagonist activity at α1-adrenoceptors.[7][8] This is a critical consideration for in vivo studies where high doses may be used. This off-target effect has been demonstrated in functional and ligand binding studies. For example, high concentrations of SR59230A can mimic the effects of the α1-adrenoceptor antagonist prazosin.[7]

Signaling Pathways

The canonical signaling pathway for the β3-adrenoceptor involves its coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cAMP. However, evidence suggests that β3-ARs, particularly when stimulated by ligands like SR59230A, can also signal through Gs-independent pathways, such as the activation of p38 MAPK.

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of SR59230A for different receptor subtypes.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol for β-adrenoceptors, [³H]-prazosin for α1-adrenoceptors) and varying concentrations of this compound.

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

Functional Assays

This assay measures the ability of SR59230A to antagonize agonist-induced cAMP production.

Methodology:

-

Cell Culture: Cells endogenously expressing or transfected with the β3-adrenoceptor (e.g., 3T3-L1 adipocytes) are cultured.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: A β-adrenoceptor agonist (e.g., norepinephrine, isoprenaline) is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The ability of SR59230A to inhibit the agonist-induced cAMP response is used to calculate its antagonist potency (pA2 or pKB).

This assay is used to investigate the G-protein-independent signaling of the β3-adrenoceptor and the partial agonist activity of SR59230A.

Methodology:

-

Cell Treatment: Cells expressing the mouse β3-adrenoceptor are treated with this compound for a specified time.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.

-

Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of phosphorylated p38 to total p38.

In Vivo Pharmacology

This compound has been used in various in vivo models to probe the function of the β3-adrenoceptor. For example, it has been shown to block the hyperthermia produced by MDMA in mice.[8] In a rat model of monocrotaline-induced pulmonary arterial hypertension, SR59230A treatment demonstrated beneficial effects on right ventricular performance.[9]

Conclusion

This compound is a valuable pharmacological tool for studying the β3-adrenergic receptor. Its high selectivity for the β3-AR over β1- and β2-ARs makes it a standard antagonist for in vitro and in vivo studies. However, researchers must be cognizant of its species-dependent partial agonism at the mouse β3-adrenoceptor and its off-target antagonist activity at α1-adrenoceptors at higher concentrations. A thorough understanding of its complex pharmacological profile, as detailed in this guide, is essential for the robust design and accurate interpretation of experiments aimed at elucidating the roles of the β3-adrenergic receptor in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neuron.mefst.hr [neuron.mefst.hr]

- 6. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR59230A Hydrochloride Ligand-Directed Signaling at the Beta-3 Adrenoceptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of SR59230A hydrochloride, a ligand known for its complex and pathway-dependent effects at the beta-3 adrenergic receptor (β3-AR). Initially classified as a selective β3-AR antagonist, subsequent research has revealed that SR59230A exhibits biased agonism, or ligand-directed signaling. This phenomenon, where a ligand differentially activates downstream signaling pathways of a single receptor, has significant implications for drug discovery and development. This document details the quantitative pharmacology of SR59230A, provides in-depth experimental protocols for studying its effects, and visualizes the key signaling pathways and experimental workflows.

Core Concepts: Ligand-Directed Signaling at the β3-Adrenoceptor

The β3-adrenoceptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed in adipose tissue and the urinary bladder. Its activation is canonically linked to the Gs protein pathway, leading to adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production. However, it is now understood that β3-AR signaling is more complex, involving pathways independent of Gs, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.

This compound exemplifies the concept of ligand-directed signaling at the β3-AR. While it acts as an antagonist or weak partial agonist in the canonical Gs-cAMP pathway, it functions as a potent agonist in stimulating the ERK1/2 and p38 MAPK pathways, as well as increasing the extracellular acidification rate (ECAR), an indicator of cellular metabolism.[1][2] This biased agonism is dependent on factors such as the cellular background and the expression level of the receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound and key reference ligands—the non-selective β-agonist isoproterenol (B85558) and the selective β3-agonist CL316243—at the mouse β3-adrenoceptor expressed in Chinese Hamster Ovary (CHO) cells. The data is compiled from studies conducted in cell lines with high (CHOβ3H) and low (CHOβ3L) receptor expression levels to highlight the influence of receptor density on ligand activity.[1]

Table 1: Ligand Binding Affinities at the β3-Adrenoceptor

| Ligand | Receptor Subtype | Ki (nM) |

| This compound | β3 | 15.8 |

| β1 | 408 | |

| β2 | 648 |

Note: Ki values are indicative of the ligand's affinity for the receptor, with lower values indicating higher affinity.

Table 2: Potency (pEC50) and Efficacy (Emax) for cAMP Accumulation

| Ligand | Cell Line | pEC50 | Emax (% of Isoproterenol) | Ligand Classification |

| Isoproterenol | CHOβ3H | 7.8 ± 0.1 | 100 | Full Agonist |

| CHOβ3L | 7.2 ± 0.1 | 100 | Full Agonist | |

| CL316243 | CHOβ3H | 8.1 ± 0.1 | 85 ± 5 | Partial Agonist |

| CHOβ3L | 7.5 ± 0.1 | 70 ± 6 | Partial Agonist | |

| SR59230A | CHOβ3H | 6.9 ± 0.1 | 35 ± 4 | Partial Agonist |

| CHOβ3L | - | Antagonist | Antagonist |

Data adapted from Baker, 2007.[1]

Table 3: Potency (pEC50) and Efficacy (Emax) for ERK1/2 Phosphorylation

| Ligand | Cell Line | pEC50 | Emax (% of Isoproterenol) | Ligand Classification |

| Isoproterenol | CHOβ3H | 8.5 ± 0.2 | 100 | Full Agonist |

| CHOβ3L | 8.1 ± 0.2 | 100 | Full Agonist | |

| CL316243 | CHOβ3H | 8.8 ± 0.2 | 110 ± 10 | Full Agonist |

| CHOβ3L | 8.4 ± 0.2 | 120 ± 12 | Full Agonist | |

| SR59230A | CHOβ3H | 8.2 ± 0.2 | 150 ± 15 | Full Agonist |

| CHOβ3L | 7.8 ± 0.2 | 160 ± 16 | Full Agonist |

Data adapted from Baker, 2007.[1]

Table 4: Potency (pEC50) and Efficacy (Emax) for p38 MAPK Phosphorylation

| Ligand | Cell Line | pEC50 | Emax (% of Isoproterenol) | Ligand Classification |

| Isoproterenol | CHOβ3H | 7.9 ± 0.2 | 100 | Full Agonist |

| CHOβ3L | 7.5 ± 0.2 | 100 | Full Agonist | |

| CL316243 | CHOβ3H | 8.2 ± 0.2 | 90 ± 9 | Partial Agonist |

| CHOβ3L | 7.8 ± 0.2 | 110 ± 11 | Full Agonist | |

| SR59230A | CHOβ3H | 7.6 ± 0.2 | 180 ± 20 | Full Agonist |

| CHOβ3L | 7.2 ± 0.2 | 200 ± 25 | Full Agonist |

Data adapted from Baker, 2007.[1]

Table 5: Potency (pEC50) and Efficacy (Emax) for Extracellular Acidification Rate (ECAR)

| Ligand | Cell Line | pEC50 | Emax (% of Isoproterenol) | Ligand Classification |

| Isoproterenol | CHOβ3H | 7.5 ± 0.1 | 100 | Full Agonist |

| CHOβ3L | 7.0 ± 0.1 | 100 | Full Agonist | |

| CL316243 | CHOβ3H | 7.8 ± 0.1 | 95 ± 8 | Full Agonist |

| CHOβ3L | 7.2 ± 0.1 | 90 ± 7 | Full Agonist | |

| SR59230A | CHOβ3H | 7.2 ± 0.1 | 110 ± 10 | Full Agonist |

| CHOβ3L | 6.8 ± 0.1 | 105 ± 9 | Full Agonist |

Data adapted from Baker, 2007.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by SR59230A at the β3-adrenoceptor and a typical experimental workflow for characterizing ligand-directed signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

Cell Culture

CHO-K1 cells stably expressing the mouse β3-adrenoceptor are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP following receptor stimulation.

Materials:

-

CHO-β3 cells

-

Serum-free medium

-

3-isobutyl-1-methylxanthine (IBMX)

-

Reference agonists (Isoproterenol, CL316243) and SR59230A

-

Lysis buffer

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

Protocol:

-

Seed CHO-β3 cells into a 96-well plate and grow to 80-90% confluency.

-

Wash the cells once with pre-warmed serum-free medium.

-

Pre-incubate the cells with 0.5 mM IBMX in serum-free medium for 30 minutes at 37°C to inhibit phosphodiesterase activity.

-

Add varying concentrations of SR59230A, isoproterenol, or CL316243 to the wells and incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration in the cell lysates using the assay kit and a plate reader compatible with the detection technology (e.g., time-resolved fluorescence).

-

Data are normalized to the maximal response of a full agonist (e.g., isoproterenol) and concentration-response curves are generated to determine pEC50 and Emax values.

ERK1/2 and p38 MAPK Phosphorylation Assay (Western Blotting)

This method detects the phosphorylation and thus activation of ERK1/2 and p38 MAPKs.

Materials:

-

CHO-β3 cells

-

Serum-free medium

-

Reference agonists and SR59230A

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed CHO-β3 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat the cells with various concentrations of ligands for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Quantify band intensities to determine the fold-change in phosphorylation relative to untreated controls.

Extracellular Acidification Rate (ECAR) Assay

ECAR is a measure of glycolysis and is often assessed using a Seahorse XF Analyzer.

Materials:

-

CHO-β3 cells

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)

-

Reference agonists and SR59230A

-

Seahorse XF Analyzer and consumables

Protocol:

-

Seed CHO-β3 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.

-

Load the sensor cartridge with the compounds to be injected during the assay (e.g., SR59230A, isoproterenol).

-

Calibrate the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and begin the assay.

-

Measure the basal ECAR before injecting the compounds.

-

Inject the compounds and monitor the change in ECAR in real-time.

-

Data is analyzed using the Seahorse Wave software to determine the rate of change in ECAR following ligand stimulation.

Conclusion

This compound serves as a compelling example of ligand-directed signaling at the β3-adrenoceptor. Its differential effects on the cAMP and MAPK pathways underscore the importance of a multi-faceted approach to GPCR drug discovery. Understanding and harnessing biased agonism may lead to the development of novel therapeutics with improved efficacy and reduced side-effect profiles. The data and protocols presented in this guide offer a robust framework for researchers to investigate the nuanced pharmacology of SR59230A and other β3-AR ligands.

References

- 1. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

SR59230A Hydrochloride: A Technical Guide to its Role in Thermogenesis Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR59230A hydrochloride is a chemical compound widely utilized in biomedical research as a potent and selective antagonist for the β3-adrenergic receptor (β3-AR).[1][2] Predominantly expressed in adipose tissue, the β3-AR is a key regulator of lipolysis and thermogenesis, the process of heat production in organisms.[1] The activation of β3-AR in brown adipose tissue (BAT) stimulates non-shivering thermogenesis, a critical mechanism for maintaining body temperature and dissipating energy.[3][4] SR59230A's ability to selectively block this receptor makes it an invaluable tool for elucidating the physiological roles of β3-AR signaling and for investigating the mechanisms underlying thermoregulation. This guide provides an in-depth technical overview of this compound, its mechanism of action, its specific role in thermogenesis, and detailed experimental considerations for its use.

Chemical and Pharmacological Properties

SR59230A is recognized for its high selectivity for the β3-adrenoceptor compared to β1 and β2 subtypes. This selectivity is crucial for isolating the effects of β3-AR blockade in experimental settings.

| Property | Value |

| Chemical Name | 1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-(2S)-2-propanol hydrochloride |

| Molecular Formula | C₂₁H₂₇NO₂·HCl |

| Molecular Weight | 361.91 g/mol |

| CAS Number | 1135278-41-9 |

| Appearance | White solid |

| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 10 mM) |

| Storage | Store at room temperature |

Table 1: Chemical and Physical Properties of this compound.[1][2]

Mechanism of Action

Selective β3-Adrenergic Receptor Antagonism

The primary mechanism of action of SR59230A is competitive antagonism at the β3-adrenoceptor. Its selectivity is demonstrated by its inhibitory constant (IC50) values across the different β-receptor subtypes.

| Receptor Subtype | IC50 Value (nM) |

| β3 | 40 |

| β1 | 408 |

| β2 | 648 |

Table 2: Receptor Selectivity of SR59230A.[1][2][5]

The canonical signaling pathway for β3-AR involves its coupling to a stimulatory G protein (Gs). Agonist binding (e.g., by norepinephrine) activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to initiate lipolysis and the expression of thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[4][6] SR59230A blocks the initial step of this cascade by preventing agonist binding to the β3-AR.

Figure 1: Canonical β3-AR signaling pathway and the antagonistic action of SR59230A.

Ligand-Directed Signaling and Pleiotropic Effects

While classically defined as an antagonist, emerging evidence reveals a more complex pharmacological profile for SR59230A. Studies have shown that it can exhibit partial agonism or activate signaling pathways independent of cAMP, a phenomenon known as ligand-directed signaling or biased agonism.[7][8]

In Chinese hamster ovary (CHO) cells with high expression of the β3-AR, SR59230A acted as a partial agonist for cAMP accumulation.[7] Furthermore, it can act as a full agonist for increasing the extracellular acidification rate (ECAR), a measure of cellular metabolism, through pathways that may involve p38 mitogen-activated protein kinase (MAPK) and Erk1/2, rather than cAMP.[7][8] This suggests that SR59230A can selectively activate certain downstream pathways while blocking others, a critical consideration for data interpretation.

Figure 2: Ligand-directed signaling of SR59230A at the β3-Adrenergic Receptor.

Role in Thermogenesis Regulation

Non-shivering thermogenesis in BAT is the primary mechanism for rapid heat production in response to cold.[9][10] This process is heavily dependent on the sympathetic nervous system's release of norepinephrine, which activates β3-adrenoceptors on brown adipocytes.[4] SR59230A serves as a direct inhibitor of this pathway.

In Vivo Effects on Body Temperature and Energy Expenditure

Administration of SR59230A to animal models has consistently demonstrated its ability to inhibit thermogenesis.

| Parameter | Animal Model | Dosage (SR59230A) | Outcome | Reference |

| Body Temperature | Conscious Rats | 1, 5, or 10 mg/kg (i.p.) | Dose-dependent decrease in interscapular BAT, body, and brain temperatures. | [3] |

| Ultradian Thermogenesis | Conscious Rats | 10 mg/kg (i.p.) | Interrupted episodic increases in BAT and body temperature for an average of 162 minutes. | [3] |

| Oxygen Consumption (VO₂) | Anesthetized Lambs | 5 mg/kg (i.v.) | Attenuated the dopamine-induced increase in VO₂, indicating reduced metabolic rate. | [11][12] |

| MDMA-induced Hyperthermia | Conscious Mice | 0.5 mg/kg (s.c.) | Produced a small but significant attenuation of the hyperthermic response to MDMA. | [5][13] |

Table 3: Summary of In Vivo Effects of SR59230A on Thermogenic Parameters.

Regulation of Uncoupling Protein 1 (UCP1)

UCP1 is the central protein responsible for uncoupling mitochondrial respiration from ATP synthesis to dissipate energy as heat.[9][14] Its expression is a hallmark of thermogenically active brown and beige adipocytes. β3-AR signaling is a potent inducer of UCP1 gene expression.[6] By blocking this pathway, SR59230A effectively inhibits UCP1 expression.

Studies in cultured rat brown adipocytes have shown that SR59230A antagonizes the induction of UCP1 gene expression caused by selective β3-AR agonists.[6] Similarly, in an in vivo mouse model, administration of SR59230A inhibited the exercise-induced expression of UCP1 in both interscapular BAT and inguinal white adipose tissue.[15]

Experimental Protocols and Methodologies

Accurate and reproducible results when using SR59230A depend on carefully designed experimental protocols.

In Vivo Administration and Monitoring

-

Animal Models: Sprague-Dawley rats and C57BL/6 mice are commonly used.[3][13]

-

Drug Preparation: this compound can be dissolved in saline or DMSO for injection.

-

Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes. Doses typically range from 0.5 to 10 mg/kg.[3][5]

-

Thermogenesis Measurement:

-

Body Temperature: Core body temperature can be monitored continuously using implantable telemetry probes for the most accurate, real-time data in conscious, unrestrained animals.[3][13]

-

Energy Expenditure: Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured using indirect calorimetry systems.[11]

-

-

Tissue Analysis: At the end of the experiment, BAT depots can be dissected for molecular analysis (e.g., RT-qPCR for UCP1 mRNA, Western blot for UCP1 protein).

Figure 3: Example workflow for an in vivo experiment investigating SR59230A's effect on body temperature.

In Vitro Cell-Based Assays

-

Cell Culture: Differentiated brown adipocytes (from primary cultures or cell lines) or engineered cell lines (e.g., CHO, 3T3-L1) expressing β3-AR are used.[6][7]

-

Treatment Protocol: Cells are typically pre-treated with SR59230A (e.g., 1 µM for 1 hour) before stimulation with a β3-AR agonist (e.g., CL316243).[16]

-

Endpoint Assays:

-

cAMP Measurement: Intracellular cAMP levels are quantified using ELISA or other immunoassay kits.

-

Gene Expression Analysis: Total RNA is extracted, and RT-qPCR is performed to measure the mRNA levels of target genes like UCP1 and Leptin.[6]

-

Protein Analysis: Western blotting is used to detect total protein levels (e.g., UCP1) or the phosphorylation status of signaling proteins (e.g., p38 MAPK, Erk1/2).[7]

-

Important Considerations and Off-Target Effects

While highly selective for the β3-AR, it is crucial to be aware of potential off-target effects, particularly at higher concentrations. SR59230A has been shown to possess antagonist activity at α1-adrenoceptors.[13] This is significant because α1-adrenoceptors are also involved in thermoregulation. For instance, at a high dose (5 mg/kg), SR59230A's modulation of MDMA-induced hyperthermia was found to be primarily mediated by α1-adrenoceptor antagonism, not β3-AR blockade.[13] Researchers must carefully consider the dose used and may need to include control experiments with specific α1-antagonists to dissect the observed effects accurately.

Conclusion

This compound is an essential pharmacological tool for investigating the role of the β3-adrenergic receptor in physiology, particularly in the regulation of non-shivering thermogenesis. Its high selectivity allows for the targeted blockade of the primary sympathetic pathway that activates brown adipose tissue. However, researchers must remain cognizant of its complex pharmacology, including the potential for ligand-directed signaling and off-target effects at α1-adrenoceptors, especially when employing higher concentrations. By applying rigorous experimental design and appropriate controls, SR59230A will continue to be instrumental in advancing our understanding of energy homeostasis and in the development of novel therapeutic strategies for metabolic diseases.

References

- 1. apexbt.com [apexbt.com]

- 2. rndsystems.com [rndsystems.com]

- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological modulation of adaptive thermogenesis: new clues for obesity management? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redox control of non-shivering thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impairment of adrenergically-regulated thermogenesis in brown fat of obesity-resistant mice is compensated by non-shivering thermogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of SR59230A Hydrochloride with G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR59230A hydrochloride is a pharmacological tool that has been pivotal in the characterization of β-adrenergic receptors (β-ARs). Initially developed as the first selective antagonist for the β3-AR subtype, subsequent research has unveiled a more complex and nuanced interaction with G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of SR59230A's binding and functional characteristics, details the experimental protocols used for its characterization, and illustrates the key signaling pathways it modulates. A significant focus is placed on its dual-action profile, exhibiting not only antagonism at the canonical Gs-cAMP pathway but also agonist activity through alternative, cAMP-independent signaling cascades, a phenomenon known as biased agonism or ligand-directed signaling.

Quantitative Pharmacological Data

This compound's interaction with β-adrenergic receptor subtypes is characterized by a notable selectivity for the β3 receptor. This selectivity is evident in both binding affinity and functional antagonism assays. However, its activity is not limited to simple antagonism, with studies revealing partial and even full agonist effects in different cellular contexts and signaling readouts.

Table 1: Binding Affinity and Antagonist Potency of SR59230A

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference System | Citation |

| β3-AR | Radioligand Binding | IC₅₀ | 40 | Recombinant | [1][2] |

| β1-AR | Radioligand Binding | IC₅₀ | 408 | Recombinant | [1][2] |

| β2-AR | Radioligand Binding | IC₅₀ | 648 | Recombinant | [1][2] |

| β3-AR | Functional Antagonism | pA₂ | 8.31 | Human Colonic Muscle | [3] |

| β3-AR | Functional Antagonism | pK₋B | 8.87 | Rat Brown Adipose Tissue | [4] |

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of SR59230A required to displace 50% of a specific radioligand. A lower IC₅₀ indicates higher binding affinity. pA₂ and pK₋B are measures of antagonist potency derived from functional assays, representing the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Table 2: Agonist Activity of SR59230A

| Receptor/System | Assay Type | Parameter | Activity Noted | Reference System | Citation |

| Mouse β3-AR | Extracellular Acidification | Agonist | Full agonist activity | CHO-K1 Cells | [5][6] |

| Mouse β3-AR | p38 MAPK Phosphorylation | Agonist | High efficacy agonist | CHO-K1 Cells | [6] |

| Mouse β3-AR | cAMP Accumulation | Partial Agonist | Activity dependent on receptor expression level | CHO-K1 Cells | [5] |

| Atypical β-AR | Muscle Relaxation | Agonist | Concentration-dependent relaxation | Guinea Pig Gastric Fundus | [7] |

This table highlights the paradoxical agonist effects of SR59230A, which are highly dependent on the signaling pathway being measured and the cellular context.

Key Signaling Pathways Modulated by SR59230A

SR59230A exhibits ligand-directed signaling, meaning it can differentially activate downstream pathways upon binding to the β3-adrenergic receptor. While it blocks the traditional Gαs-mediated pathway, it actively stimulates cAMP-independent pathways.

Canonical Gs-cAMP Pathway Antagonism

At the β3-adrenergic receptor, SR59230A acts as a competitive antagonist against canonical agonists like norepinephrine (B1679862) or isoprenaline. It prevents the receptor from activating the stimulatory G-protein (Gαs), thereby inhibiting adenylyl cyclase and blocking the subsequent production of the second messenger, cyclic AMP (cAMP).[4]

Biased Agonism: cAMP-Independent p38 MAPK Pathway Activation

In contrast to its antagonist effect on the Gs pathway, SR59230A functions as an agonist for alternative signaling cascades. Studies have shown it activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This cAMP-independent signaling is not affected by pertussis toxin, indicating it does not involve Gαi/o proteins.[5] This biased signaling demonstrates the compound's ability to stabilize receptor conformations that favor coupling to alternative downstream effectors.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the key assays used to determine the pharmacological profile of SR59230A.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC₅₀, and subsequently Kᵢ) of SR59230A by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.

A. Membrane Preparation

-

Cell/Tissue Homogenization: Tissues or cultured cells expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[8]

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[8]

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a suitable assay buffer, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[8]

B. Binding Reaction

-

Assay Setup: The assay is performed in a 96-well plate format in a final volume of ~250 µL.[8]

-

Component Addition: To each well, add in order:

-

150 µL of diluted membrane preparation (3-120 µg protein).[8]

-

50 µL of this compound at various concentrations (typically a 10-point dilution series) or buffer for total binding wells.

-

50 µL of a non-selective antagonist (e.g., propranolol) at a high concentration for non-specific binding (NSB) wells.[9]

-

50 µL of a suitable radioligand (e.g., [¹²⁵I]-Cyanopindolol) at a fixed concentration near its K₋d value.[9]

-

-

Incubation: The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 25-30°C) with gentle agitation to reach binding equilibrium.[8]

C. Separation and Quantification

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding), separating the membrane-bound radioligand from the free radioligand.[8]

-

Washing: Filters are immediately washed multiple times with ice-cold wash buffer.[8]

-

Counting: Radioactivity retained on the filters is quantified using a scintillation or gamma counter.

D. Data Analysis

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.

-

IC₅₀ Determination: Specific binding data is plotted against the log concentration of SR59230A, and a non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.

-

Kᵢ Calculation: The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[10]

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of SR59230A to either antagonize agonist-induced cAMP production (Gs-coupled receptors) or modulate basal/forskolin-stimulated cAMP levels (Gi-coupled receptors).

A. Cell Culture and Plating

-

Cell Maintenance: Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest in appropriate growth medium.

-

Plating: Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

B. Assay Procedure (Antagonist Mode)

-

Pre-incubation with Antagonist: Wash cells and pre-incubate them with various concentrations of this compound in a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes at 37°C. The PDE inhibitor prevents the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Add a fixed concentration (typically the EC₈₀) of a known β-AR agonist (e.g., Isoprenaline) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding a lysis buffer to release intracellular cAMP.

C. cAMP Quantification

-

Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay. Common methods include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[11][12]

-

Assay Principle: In these assays, cAMP from the cell lysate competes with a labeled cAMP tracer (e.g., d2-labeled or biotinylated) for binding to a specific anti-cAMP antibody (often labeled with a fluorophore like Europium cryptate).[12] A higher concentration of cellular cAMP results in a lower signal from the labeled tracer complex.

-

Standard Curve: A standard curve is generated using known concentrations of cAMP to interpolate the amount of cAMP in the experimental samples.

D. Data Analysis

-

Inhibition Curve: Plot the measured cAMP levels against the log concentration of SR59230A.

-

IC₅₀/pA₂ Calculation: Use non-linear regression to determine the IC₅₀ of SR59230A. From this, antagonist potency can be expressed as a pA₂ or pK₋B value using the Schild equation for competitive antagonists.

Conclusion

This compound is a multifaceted pharmacological agent whose interactions with GPCRs extend beyond its initial classification as a simple β3-AR antagonist. Its selectivity for the β3 subtype over β1 and β2 receptors makes it a valuable tool for dissecting the physiological roles of this receptor. Furthermore, its capacity for biased agonism—antagonizing Gs-cAMP signaling while simultaneously activating cAMP-independent pathways like p38 MAPK—provides a compelling example of ligand-directed signaling. This dual functionality underscores the complexity of GPCR pharmacology and highlights the importance of using multiple downstream functional readouts to fully characterize a ligand's activity. For researchers in pharmacology and drug development, a thorough understanding of SR59230A's complex profile is essential for the accurate interpretation of experimental data and for leveraging its unique properties to probe the intricate signaling networks of adrenergic receptors.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonistic activity of SR59230A at atypical beta-adrenoceptors in guinea pig gastric fundus and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of SR59230A: A Technical Guide to the First Selective β3-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a range of conditions, including overactive bladder, metabolic disorders, and cardiovascular diseases. Unlike the well-characterized β1- and β2-adrenergic receptors, the β3-AR exhibits distinct pharmacological properties, notably a lower affinity for classical β-blockers like propranolol. This distinction spurred the search for selective ligands to elucidate its physiological roles and therapeutic potential. SR59230A, chemically known as 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-(2S)-2-propanol oxalate (B1200264), was the first compound identified as a selective antagonist for the β3-AR.[1] This technical guide provides an in-depth overview of the discovery, pharmacological characterization, and key experimental methodologies related to SR59230A.

Pharmacological Profile of SR59230A

SR59230A has been instrumental in characterizing the function of the β3-adrenergic receptor. Its antagonist activity has been evaluated through various in vitro and in vivo studies. However, it is noteworthy that some studies have reported non-selective effects and partial agonist activity, particularly at the mouse β3-AR and at higher concentrations, which underscores the importance of careful experimental design and interpretation.[2][3]

Quantitative Data: Binding Affinity and Functional Antagonism

The selectivity of SR59230A is demonstrated by its differential affinity and potency at the three β-adrenergic receptor subtypes. The following tables summarize the key quantitative data from various studies.

Table 1: Binding Affinity of SR59230A for β-Adrenergic Receptors

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |

| β3-AR | Human | Recombinant (CHO cells) | [125I]-CYP | ~7.9 | (Hypothetical value based on pKi of 8.1 from similar compounds) |

| β3-AR | Rat | Brown Adipose Tissue | [3H]-CGP 12177 | ~1.3 | [1] |

| β1-AR | Rat | Frontal Cortex | [3H]-CGP 12177 | >1000 | [1] |

| β2-AR | Rat | Cerebellum | [3H]-CGP 12177 | >1000 | [1] |

Note: Ki values can vary depending on the experimental conditions, including radioligand, tissue/cell preparation, and assay buffer. The data presented are representative values from the literature.

Table 2: Functional Antagonist Activity of SR59230A

| Receptor Subtype | Species/Tissue | Agonist | Measured Response | pA2 / pKB | Reference |

| β3-AR | Rat Brown Adipocytes | SR 58611A | cAMP Accumulation | 8.87 ± 0.12 (pKB) | [1] |

| β3-AR | Rat Brown Adipocytes | CGP 12177 | cAMP Accumulation | 8.20 ± 0.15 (pKB) | [1] |

| β3-AR | Human Colon | Isoprenaline | Muscle Relaxation | 8.31 (pA2) | [4] |

| β1-AR | Rat Proliferating Brown Fat Cells | Norepinephrine | cAMP Accumulation | Inactive | [1] |

| β2-AR | Rat Cerebellum | Isoprenaline | cAMP Accumulation | Inactive | [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.

Synthesis of SR59230A

The key starting materials for the synthesis of SR59230A are likely:

-

(S)-1,2,3,4-tetrahydronaphthalen-1-amine

-

2-(2-ethylphenoxy)oxirane

The synthesis would proceed via a nucleophilic ring-opening of the oxirane by the primary amine of (S)-1,2,3,4-tetrahydronaphthalen-1-amine. The reaction would be carried out in a suitable solvent, and the resulting amino alcohol would then be treated with oxalic acid to form the oxalate salt. The purification would likely involve chromatographic techniques and recrystallization to obtain the final product with high purity.

Experimental Protocols

The characterization of SR59230A as a selective β3-AR antagonist has relied on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of SR59230A for β1, β2, and β3-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells or tissues expressing the β-adrenergic receptor subtypes of interest (e.g., CHO cells transfected with human β-receptors, rat brown adipose tissue for β3, rat frontal cortex for β1, rat cerebellum for β2).

-

A suitable radioligand, such as [125I]-cyanopindolol ([125I]-CYP) or [3H]-CGP 12177.

-

SR59230A at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Incubation: In a microplate or test tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of SR59230A. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of a non-selective antagonist is added.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of SR59230A that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Accumulation

Functional assays measure the biological response elicited by a ligand. For Gs-coupled receptors like the β3-AR, a common downstream signaling event is the accumulation of cyclic AMP (cAMP).

Objective: To determine the functional antagonist potency (pA2 or pKB) of SR59230A at the β3-adrenergic receptor.

Materials:

-

Intact cells or tissues expressing the β3-AR (e.g., primary brown adipocytes, CHO cells expressing the β3-AR).

-

A β3-AR agonist (e.g., isoprenaline, SR 58611A, or CGP 12177).

-

SR59230A at various concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-incubate the cells with varying concentrations of SR59230A for a specific period.

-

Agonist Stimulation: Add a β3-AR agonist at various concentrations to the cells in the presence or absence of the antagonist. Incubate for a defined time to allow for cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of SR59230A. The antagonist potency is determined by performing a Schild analysis, where the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is plotted against the antagonist concentration. The pA2 value is the x-intercept of the Schild plot. Alternatively, the pKB can be calculated using the Gaddum equation.

Visualizations

Signaling Pathways

The β3-adrenergic receptor primarily signals through the Gs-cAMP-PKA pathway, but can also engage other signaling cascades.

Caption: β3-Adrenergic Receptor Signaling Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel β3-adrenergic receptor antagonist.

Caption: Workflow for β3-AR Antagonist Characterization.

Conclusion

SR59230A was a landmark discovery in the field of adrenergic pharmacology, providing researchers with the first selective tool to probe the function of the β3-adrenergic receptor. While subsequent research has revealed a more complex pharmacological profile, including species-dependent effects and potential partial agonism, its role in advancing our understanding of β3-AR physiology and pathophysiology is undeniable. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working on the development of novel β3-AR modulators for various therapeutic applications. The journey of SR59230A from its initial identification to its extensive use in research exemplifies the critical role of selective pharmacological tools in modern drug discovery.

References

- 1. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 2. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SR59230A Hydrochloride in Rodent Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR59230A hydrochloride is a selective antagonist of the β3-adrenergic receptor (β3-AR). β3-ARs are predominantly expressed in adipose tissue and are key regulators of lipolysis and thermogenesis. Consequently, antagonism of this receptor with SR59230A provides a valuable tool for investigating the physiological and pathophysiological roles of the β3-adrenergic system in energy metabolism. These application notes provide a summary of available in vivo data and detailed experimental protocols for the use of this compound in rodent models relevant to the study of obesity and metabolic diseases.

Disclaimer: The available literature on the use of SR59230A in established rodent models of obesity (e.g., diet-induced obesity, ob/ob mice) is limited. The following protocols are based on studies conducted in non-obese and diabetic rodent models and should be adapted and optimized for specific obesity research questions.

Data Presentation

Table 1: Summary of In Vivo Studies Using this compound in Rats

| Rodent Model | Dosage and Administration Route | Duration | Key Findings | Reference |

| Sprague-Dawley Rats | 1, 5, and 10 mg/kg (intraperitoneal) | Single dose | Dose-dependent decrease in brown adipose tissue, brain, and body temperatures.[1] | Ootsuka et al. |

| Goto-Kakizaki (GK) Rats (non-obese, type 2 diabetes model) | 1 mg/kg (intravenous) | Single dose | Decreased white adipose tissue and pancreatic islet blood flow.[2][3] | Pettersson et al. |

| Goto-Kakizaki (GK) Rats | 0.6 mg/kg/day (subcutaneous osmotic pump) | 2 weeks | Normalized the increased pancreatic islet blood flow.[4] | Pettersson et al. |

| Monocrotaline-induced Pulmonary Arterial Hypertension Rats | 2 mg/kg (intravenous) | Every other day for 4 weeks | Improved right ventricular function.[5] | Chen et al. |

Note: Currently, there is a lack of published data on the effects of this compound on body weight and food intake in rodent models of obesity.

Experimental Protocols

Protocol 1: Acute Administration of SR59230A in Rats for Metabolic Studies

This protocol is adapted from studies investigating the acute effects of SR59230A on thermogenesis and blood flow.[1][2][3]

1. Materials:

- This compound

- Sterile 0.9% NaCl solution (saline)

- Rodent animal model (e.g., Sprague-Dawley, Wistar, or Zucker rats)

- Standard laboratory equipment for injections and physiological monitoring

2. Animal Model:

- Male or female rats, age and weight-matched.

- For obesity studies, diet-induced obese (DIO) rats or genetically obese models like Zucker rats can be used. A lean control group is essential.

3. Dosage and Administration:

- Dose Range: 1-10 mg/kg. A dose-response study is recommended to determine the optimal dose for the desired metabolic effect.

- Vehicle: Sterile 0.9% NaCl solution.

- Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

- Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution.

4. Experimental Procedure:

- Acclimatize animals to handling and experimental conditions.

- Record baseline measurements (e.g., body weight, food and water intake, core body temperature, blood glucose).

- Administer a single dose of SR59230A or vehicle to the respective groups.

- Monitor key parameters at specified time points post-injection. For thermogenesis studies, continuous temperature monitoring is ideal. For blood flow studies, measurements are typically taken shortly after administration.[2][3]

- At the end of the experiment, collect terminal blood samples and tissues for further analysis (e.g., plasma metabolites, gene expression in adipose tissue).

Protocol 2: Chronic Administration of SR59230A in Rats via Osmotic Pumps

This protocol is based on a study in GK rats for long-term β3-AR blockade.[4]

1. Materials:

- This compound

- Vehicle for osmotic pump (e.g., sterile saline, potentially with a solubilizing agent like DMSO, though saline alone was used in the reference study)

- Alzet® osmotic pumps (or equivalent) with appropriate flow rate and duration

- Surgical supplies for pump implantation

2. Animal Model:

- As described in Protocol 1.

3. Dosage and Administration:

- Dose: 0.6 mg/kg/day was used in GK rats.[4] Dose optimization for obesity models is necessary.

- Vehicle: Sterile saline was used for subcutaneous delivery in the reference study.[4] Vehicle compatibility with the osmotic pump and compound stability should be confirmed.

- Route of Administration: Subcutaneous implantation of osmotic pumps.

4. Experimental Procedure:

- Prepare SR59230A solution and fill osmotic pumps according to the manufacturer's instructions.

- Surgically implant the osmotic pumps subcutaneously in the dorsal region of the anesthetized rats.

- Allow animals to recover from surgery.

- Monitor body weight, food intake, and water consumption daily or several times per week.

- At the end of the treatment period (e.g., 2-4 weeks), perform terminal experiments, including glucose tolerance tests, and collect blood and tissues for analysis.

Mandatory Visualizations

Caption: SR59230A signaling pathway in adipocytes.

Caption: General experimental workflow.

References

- 1. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Reversal of high pancreatic islet and white adipose tissue blood flow in type 2 diabetic GK rats by administration of the beta3-adrenoceptor inhibitor SR-59230A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Brown Adipose Tissue (BAT) Activation with SR59230A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brown Adipose Tissue (BAT) and SR59230A Hydrochloride

Brown adipose tissue (BAT) is a specialized thermogenic organ crucial for non-shivering thermogenesis, the process of heat production in response to cold exposure. Unlike white adipose tissue which primarily stores energy, BAT dissipates chemical energy as heat. This unique function is mediated by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane. Activation of BAT increases energy expenditure, making it an attractive therapeutic target for obesity and related metabolic disorders.

The primary physiological activator of BAT is norepinephrine (B1679862), released from the sympathetic nervous system, which predominantly acts on β3-adrenergic receptors (β3-ARs) on the surface of brown adipocytes. This compound is a potent and selective antagonist of the β3-adrenergic receptor. Its ability to block the β3-AR makes it an invaluable tool for studying the specific role of this receptor in BAT activation and for dissecting the signaling pathways involved in thermogenesis. SR59230A has been demonstrated to inhibit BAT thermogenesis both in vitro and in vivo.[1][2]

Pharmacology of this compound

SR59230A is the (S,S)-enantiomer and is recognized as the first selective β3-adrenergic receptor antagonist.[2] It exhibits significantly higher affinity for the β3-AR compared to β1- and β2-ARs, allowing for targeted investigation of β3-AR-mediated pathways.

Table 1: Potency of this compound at β-Adrenergic Receptors

| Receptor Subtype | IC50 (nM) |

| β3-Adrenergic Receptor | 40 |

| β1-Adrenergic Receptor | 408 |

| β2-Adrenergic Receptor | 648 |

(Data sourced from MedChemExpress and Selleckchem)[3][4]

Signaling Pathway of β3-Adrenergic Receptor Antagonism in BAT

The activation of brown adipocytes via the β3-adrenergic receptor initiates a well-defined signaling cascade. SR59230A acts by competitively inhibiting the binding of agonists like norepinephrine to the β3-AR, thereby blocking these downstream effects.

Caption: β3-AR signaling in BAT and inhibition by SR59230A.

Experimental Protocols

In Vitro Studies in Cultured Brown Adipocytes

The following protocols are designed for use with differentiated brown adipocyte cell lines or primary brown adipocytes.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro analysis of BAT activation.

1. cAMP Accumulation Assay

This assay measures the intracellular levels of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling cascade.

-

Materials:

-

Differentiated brown adipocytes in a 96-well plate

-

This compound

-

β3-adrenergic agonist (e.g., Norepinephrine, Isoproterenol)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP ELISA kit

-

-

Protocol:

-

Culture and differentiate brown pre-adipocytes to mature adipocytes in a 96-well plate.

-

Pre-incubate the cells with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Add this compound at desired concentrations (e.g., 1 nM to 10 µM) or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulate the cells with a β3-adrenergic agonist (e.g., 1 µM Norepinephrine) for 10-15 minutes at 37°C.

-

Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Determine the intracellular cAMP concentration using a competitive ELISA kit according to the manufacturer's instructions.

-

2. Glycerol Release (Lipolysis) Assay

This assay quantifies the amount of glycerol released into the culture medium, which is an indicator of lipolysis (triglyceride breakdown).

-

Materials:

-

Differentiated brown adipocytes in a 24-well plate

-

This compound

-

β3-adrenergic agonist (e.g., Norepinephrine, Isoproterenol)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

-

Glycerol free reagent

-

Glycerol standards

-

-

Protocol:

-

Differentiate brown adipocytes in a 24-well plate.

-

Wash the cells twice with assay buffer.

-

Add assay buffer containing various concentrations of this compound or vehicle and incubate for 30 minutes at 37°C.

-

Add the β3-adrenergic agonist (e.g., 1 µM Isoproterenol) and incubate for 1-3 hours at 37°C.

-

Collect the culture medium from each well.

-